5-Bromo-4-chlorothiophene-2-sulfonamide

Lipophilicity Drug Design ADME Properties

Medicinal chemistry programs requiring lipophilic heterocyclic scaffolds with orthogonal halogen handles face limited options among mono-halogenated thiophenes. This dihalogenated sulfonamide (LogP 2.06, pKa 7.48) solves this gap. - **Chemoselective functionalization**: Pd-catalyzed coupling at 5-bromo position; 4-chloro remains inert for subsequent diversification. - **Measurable advantage**: 2.14 LogP unit increase vs. unsubstituted analog (138-fold higher partition coefficient) for membrane permeability. - **Supply**: Delivered with analytical data (HPLC, MS).

Molecular Formula C4H3BrClNO2S2
Molecular Weight 276.55
CAS No. 77893-75-5
Cat. No. B2959223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chlorothiophene-2-sulfonamide
CAS77893-75-5
Molecular FormulaC4H3BrClNO2S2
Molecular Weight276.55
Structural Identifiers
SMILESC1=C(SC(=C1Cl)Br)S(=O)(=O)N
InChIInChI=1S/C4H3BrClNO2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H,(H2,7,8,9)
InChIKeyPRKDIXNPZQMOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-4-chlorothiophene-2-sulfonamide Overview


5-Bromo-4-chlorothiophene-2-sulfonamide (CAS 77893-75-5) is a dihalogenated thiophene-2-sulfonamide heterocyclic building block characterized by the presence of both bromine and chlorine substituents at the 5- and 4-positions, respectively, on the thiophene ring . With a molecular formula of C4H3BrClNO2S2 and a molecular weight of 276.56 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and agrochemical research programs . The sulfonamide functional group confers hydrogen-bonding capacity and potential enzyme inhibition properties, while the halogen substituents modulate electronic distribution and lipophilicity (calculated LogP of 2.06) compared to unsubstituted or mono-halogenated analogs [1].

1 Dual-halogenated thiophene scaffold for medicinal chemistry
2 Lipophilicity profile differentiates from unsubstituted analogs
3 Distinct isotopic pattern supports LC-MS synthetic tracking

Why 5-Bromo-4-chlorothiophene-2-sulfonamide Cannot Be Replaced


Substituting 5-bromo-4-chlorothiophene-2-sulfonamide with structurally related thiophene-2-sulfonamide analogs—such as the unsubstituted parent (thiophene-2-sulfonamide, CAS 6339-87-3) or mono-halogenated derivatives—introduces measurable changes in key physicochemical parameters that directly impact biological target engagement and synthetic utility. The dual halogenation pattern (bromine at position 5, chlorine at position 4) yields a calculated LogP of 2.06, representing a substantial increase in lipophilicity compared to the unsubstituted analog (LogP -0.08) [1] [2]. This 2.14 log unit difference corresponds to approximately a 138-fold increase in octanol-water partition coefficient, which alters membrane permeability, protein binding, and metabolic stability in ways that cannot be replicated by mono-halogenated alternatives . Additionally, the distinct steric and electronic contributions of bromine versus chlorine at specific ring positions create a unique electrophilic substitution landscape for downstream derivatization that is absent in other thiophene-2-sulfonamide congeners.

Lipophilicity shift Dual halogenation may significantly alter membrane partitioning relative to unsubstituted or mono-halogenated analogs
Ionization behavior Electron-withdrawing effects shift sulfonamide pKa; alternative substitution patterns may modify charge state at physiological pH
Orthogonal reactivity Br vs. Cl reactivity for cross-coupling is position-specific; other halo-thiophenes may not support sequential chemoselective derivatization

5-Bromo-4-chlorothiophene-2-sulfonamide Quantitative Differentiation


Lipophilicity Comparison with Unsubstituted Analog

The calculated partition coefficient (LogP) for 5-bromo-4-chlorothiophene-2-sulfonamide is 2.06 [1]. In contrast, the unsubstituted parent compound, thiophene-2-sulfonamide (CAS 6339-87-3), has a reported LogP value of -0.08 [2]. The presence of both bromine and chlorine substituents thus increases lipophilicity by approximately 2.14 log units relative to the unsubstituted scaffold. This difference in lipophilicity is a critical parameter for predicting passive membrane permeability and non-specific protein binding in early-stage drug discovery.

Lipophilicity
Cross-study comparable
Target LogP 2.06
Unsub. LogP -0.08
Δ +2.14
Permeability differentiation for intracellular target programs
Calculated values; comparator from vendor datasheet
Lipophilicity Drug Design ADME Properties

Ionization State Differentiation

The sulfonamide NH2 group of 5-bromo-4-chlorothiophene-2-sulfonamide has a calculated acid dissociation constant (pKa) of 7.48 [1]. At physiological pH (7.4), this compound is approximately 50% ionized, existing in equilibrium between neutral and anionic forms. This pKa value is a direct consequence of the electron-withdrawing effects of the 4-chloro and 5-bromo substituents on the thiophene ring, which modulate the electron density at the sulfonamide nitrogen. While direct pKa data for the unsubstituted analog was not available from the allowed sources for a head-to-head comparison, the value of 7.48 provides a precise quantitative parameter for predicting solubility and protein-binding behavior in biological assays, a property that would shift with alternative substitution patterns .

Ionization
Supporting evidence
pKa 7.48
Ionization-state dependent assay design
In silico JChem; no direct comparator data available
Ionization State Solubility Pharmacokinetics

Mass Spectrometric Differentiation for Synthetic Tracking

5-Bromo-4-chlorothiophene-2-sulfonamide has a molecular weight of 276.56 g/mol and a distinctive isotopic pattern due to the presence of both bromine (1:1 M/M+2 ratio) and chlorine (3:1 M/M+2 ratio) . In comparison, the mono-chlorinated analog 4-chlorothiophene-2-sulfonamide has a molecular weight of 197.7 g/mol , and the unsubstituted thiophene-2-sulfonamide has a molecular weight of 163.22 g/mol . The 5-bromo-4-chloro derivative thus provides a mass increment of +78.9 Da relative to the 4-chloro analog and +113.3 Da relative to the parent scaffold. This distinct mass signature facilitates unambiguous identification and purity monitoring via LC-MS or GC-MS in synthetic workflows. Furthermore, the dual halogenation offers orthogonal synthetic handles: the bromine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine substituent may exhibit different reactivity under nucleophilic aromatic substitution conditions .

Mass Spec
Cross-study comparable
276.56 Da (Br+Cl)
197.7 Da (Cl) / 163.2 Da (unsub.)
Δ +78.9 / +113.3
Unambiguous LC-MS tracking and orthogonal halogen reactivity
Isotopic pattern aids identification
Mass Spectrometry Synthetic Chemistry Scaffold Diversity

5-Bromo-4-chlorothiophene-2-sulfonamide Application Scenarios


Lipophilic Fragment-Based Drug Discovery Scaffold

Given its LogP of 2.06, 5-bromo-4-chlorothiophene-2-sulfonamide is optimally suited as a core scaffold in fragment-based drug discovery programs targeting intracellular proteins, membrane-bound receptors, or central nervous system targets where enhanced passive membrane permeability is a prerequisite for biological activity [1]. The 2.14 log unit lipophilicity increase relative to unsubstituted thiophene-2-sulfonamide positions this compound for inclusion in diversity-oriented synthesis libraries aimed at exploring chemical space with higher cLogP values [2].

Orthogonal Building Block for Sequential Cross-Coupling

The presence of a bromine atom at the 5-position of the thiophene ring provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the 4-chloro substituent remains inert under standard coupling conditions . This orthogonal reactivity enables sequential, chemoselective functionalization: first, Pd-mediated coupling at the 5-bromo position to introduce aryl, heteroaryl, or amine diversity, followed by nucleophilic aromatic substitution or alternative activation of the 4-chloro position in a second, distinct synthetic step. The distinct molecular weight (276.56 g/mol) and characteristic isotopic pattern facilitate reaction monitoring via LC-MS at each stage .

Sulfonamide-Based Carbonic Anhydrase Probe

The sulfonamide moiety is a well-established zinc-binding group for carbonic anhydrase (CA) isoforms and related metalloenzymes . The pKa of 7.48 for 5-bromo-4-chlorothiophene-2-sulfonamide ensures that the sulfonamide nitrogen exists in an optimal ionization state for coordination to the active-site zinc ion at physiological pH [3]. The halogen substituents provide additional vectors for hydrophobic interactions within the enzyme active site. This scaffold can be directly employed for the synthesis of N-acylsulfonamide derivatives—a structural motif found in multiple patent families covering antineoplastic and herbicidal sulfonamides—wherein the 5-bromo position may be further elaborated to optimize potency and selectivity for specific CA isoforms or other sulfonamide-binding targets [4].

Application
Selection Property
Validation Focus
Fragment-based lipophilic scaffold
Lipophilicity-driven scaffold differentiation
Permeability screening in cell-based assays
Sequential cross-coupling synthesis
Orthogonal halogen reactivity (Br vs Cl)
Chemoselective coupling and LC-MS monitoring
Metalloenzyme sulfonamide probe
Sulfonamide zinc-binding with halogen vectors
pKa-context ionization and CA isoform profiling

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